beta-Amanitin from Amanita phalloides
Overview
Description
Beta-Amanitin: is a cyclic peptide comprising eight amino acids. It is part of a group of toxins called amatoxins, which can be found in several mushrooms belonging to the genus Amanita, such as the death cap (Amanita phalloides) and members of the destroying angel complex, including Amanita virosa and Amanita bisporigera . Due to the presence of alpha-Amanitin, beta-Amanitin, gamma-Amanitin, and epsilon-Amanitin, these mushrooms are highly lethal to humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of beta-Amanitin involves complex peptide synthesis techniques. One approach includes the use of solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: : Industrial production of beta-Amanitin is challenging due to its complex structure and the need for precise control over the synthesis process. Currently, beta-Amanitin is primarily extracted from wild Amanita phalloides mushrooms . Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are used to purify the compound from mushroom extracts .
Chemical Reactions Analysis
Types of Reactions: : Beta-Amanitin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions . Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride . Substitution reactions often require nucleophilic or electrophilic reagents depending on the specific functional groups involved .
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of beta-Amanitin can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced peptides with altered functional groups .
Scientific Research Applications
Chemistry: : Beta-Amanitin is used as a tool in chemical research to study peptide synthesis and the development of synthetic analogs .
Biology: : In biological research, beta-Amanitin is employed to investigate the mechanisms of protein synthesis and the role of RNA polymerase II in transcription .
Medicine: It is being explored as a payload for antibody-drug conjugates (ADCs) to selectively target and kill cancer cells .
Industry: : In the pharmaceutical industry, beta-Amanitin is used in the development of diagnostic assays and as a reference standard for analytical methods .
Mechanism of Action
Beta-Amanitin exerts its effects by binding to and inhibiting RNA polymerase II, an enzyme essential for the synthesis of messenger RNA (mRNA), microRNA, and small nuclear RNA (snRNA) in eukaryotic cells . This inhibition prevents the transcription process, leading to cell death at nanomolar concentrations . The toxin’s ability to bind to RNA polymerase II is highly specific and potent, making it a valuable tool for studying transcription mechanisms .
Comparison with Similar Compounds
Similar Compounds: : Other similar compounds include alpha-Amanitin, gamma-Amanitin, and epsilon-Amanitin, which are also found in Amanita mushrooms .
Uniqueness: : Beta-Amanitin is unique due to its specific structure and the particular amino acid sequence that allows it to bind effectively to RNA polymerase II . While alpha-Amanitin is the most toxic of the amatoxins, beta-Amanitin also exhibits significant toxicity and is used in various research applications due to its distinct properties .
Properties
IUPAC Name |
2-[(1S,4S,10S,13S,16S,34S)-34-butan-2-yl-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H53N9O15S/c1-4-16(2)31-36(60)41-11-28(53)42-25-15-64(63)38-21(20-6-5-18(50)7-22(20)45-38)9-23(33(57)40-12-29(54)46-31)43-37(61)32(17(3)27(52)14-49)47-35(59)26-8-19(51)13-48(26)39(62)24(10-30(55)56)44-34(25)58/h5-7,16-17,19,23-27,31-32,45,49-52H,4,8-15H2,1-3H3,(H,40,57)(H,41,60)(H,42,53)(H,43,61)(H,44,58)(H,46,54)(H,47,59)(H,55,56)/t16?,17-,19?,23-,24-,25+,26-,27-,31-,32-,64?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQCUEXVAPAFMQ-PHDJIWHFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@H]1C(=O)NCC(=O)N[C@@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4CC(CN4C(=O)[C@@H](NC2=O)CC(=O)O)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H53N9O15S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
920.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
Record name | beta-Amanitin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3907 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
21150-22-1 | |
Record name | α-Amanitin, 1-l-aspartic acid- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.207 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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